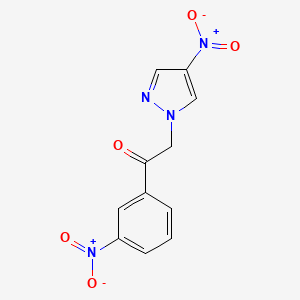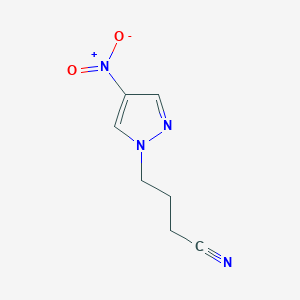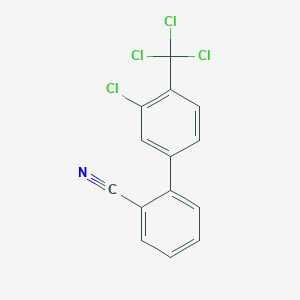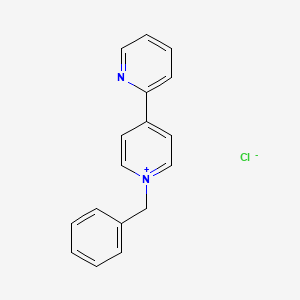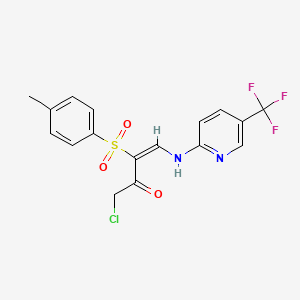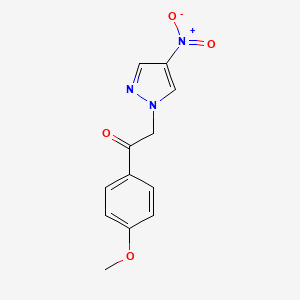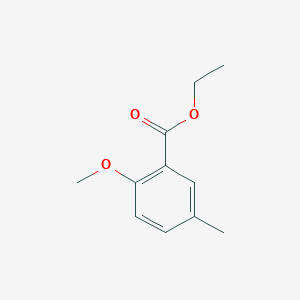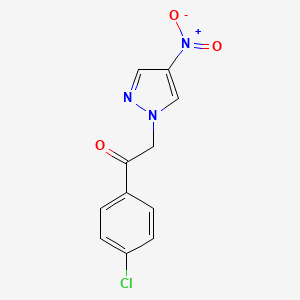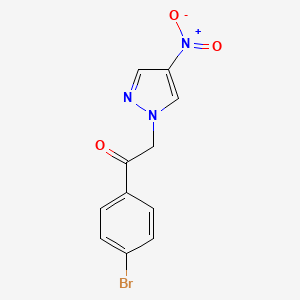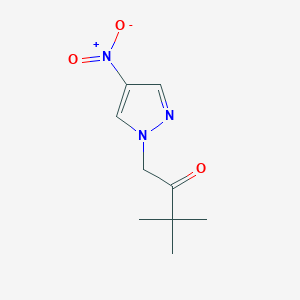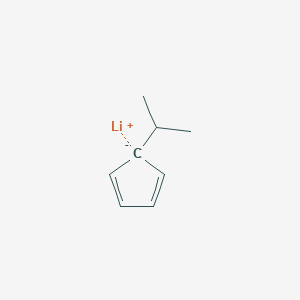
Isopropylcyclopentadienyllithium
Vue d'ensemble
Description
Isopropylcyclopentadienyllithium (iPCyLi) is an organolithium reagent that is widely used in organic synthesis. It is a highly reactive organolithium compound that is used in a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. It is a colorless, volatile liquid that is soluble in both organic and aqueous solvents. It is a useful reagent for a variety of reactions, such as the synthesis of alkenes and alkynes, and for the preparation of a variety of functionalized molecules.
Applications De Recherche Scientifique
Electrochemical Sensing
Isopropylcyclopentadienyllithium is related to the detection of isoproturon, an herbicide, via electrochemical sensors. This technique is vital for ensuring food safety and environmental protection, as it helps in sensitive and selective screening of contaminants like isoproturon in food resources. This application demonstrates the potential of isopropylcyclopentadienyllithium-related compounds in developing rapid, sensitive, and reliable detection methods in agriculture and environmental monitoring (Zhou et al., 2020).
Chemical Synthesis
The compound has been instrumental in chemical research, particularly in the synthesis of specialized hydrocarbons. Its role in facilitating the formation of diyls, which are crucial intermediates in organic synthesis, has been a significant area of exploration. This aspect underscores the compound's utility in developing new chemical entities and understanding molecular structures (Wittig, 1980).
Biomedical Engineering
In the realm of biomedical engineering, compounds related to isopropylcyclopentadienyllithium have been used for cell detachment from substrates like poly(N-isopropyl acrylamide). This application is crucial for tissue engineering, cancer research, and studying cell behaviors, providing insights into cellular interactions with materials and their potential in regenerative medicine and drug testing (Cooperstein & Canavan, 2010).
Photocatalytic Degradation
This compound is associated with the development of photocatalytic systems for the degradation of airborne contaminants like isopropyl alcohol. Such systems are significant for environmental purification, particularly in sensitive industries like semiconductor manufacturing. The efficiency in removing contaminants at very low concentrations highlights its potential in improving air quality in industrial settings (Lu et al., 2016).
Propriétés
IUPAC Name |
lithium;5-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.Li/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUJNAGERLHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[C-]1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635535 | |
| Record name | Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
CAS RN |
61385-59-9 | |
| Record name | Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



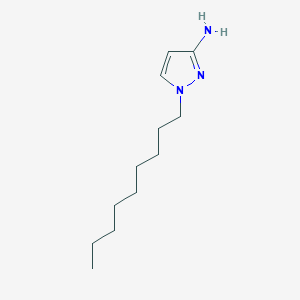
![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)
